4-Amino-1-benzoylpyrimidin-2(1H)-one
Description
4-Amino-1-benzoylpyrimidin-2(1H)-one is a pyrimidinone derivative characterized by a benzoyl group at the N1 position and an amino substituent at the C4 position of the pyrimidine ring. Pyrimidinones are heterocyclic compounds of significant pharmacological interest, often serving as precursors or active components in drugs targeting conditions such as cancer, hypertension, and viral infections . Structural studies reveal partial double-bond character in C–N bonds (1.322–1.408 Å), indicating conjugation within the heterocycle, while non-planar conformations arise from dihedral angles between substituents .
Properties
CAS No. |
467249-26-9 |
|---|---|
Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
4-amino-1-benzoylpyrimidin-2-one |
InChI |
InChI=1S/C11H9N3O2/c12-9-6-7-14(11(16)13-9)10(15)8-4-2-1-3-5-8/h1-7H,(H2,12,13,16) |
InChI Key |
ZTRXFCGYDLPIDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-benzoyl cytosine typically involves the glycosylation of silyl derivatives of cytosine with acetylated glycals in the presence of a condensing agent such as tin tetrachloride (SnCl4). The reaction proceeds through the formation of N6-nucleosides with a double bond in the 2’ position, followed by the removal of protective groups using a methanol solution of ammonia . Another method involves the catalytic hydrogenation of the double bond in the carbohydrate fragment of the nucleosides obtained, using palladium on strontium carbonate as the catalyst .
Industrial Production Methods
Industrial production methods for N6-benzoyl cytosine are not well-documented in the literature. the general principles of nucleoside synthesis, including the use of protective groups and catalytic hydrogenation, are likely to be employed in large-scale production. The use of environmentally friendly and cost-effective methods, such as the cyclic utilization of protective agents and the avoidance of toxic substances, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N6-benzoyl cytosine undergoes various chemical reactions, including transamidation, esterification, and glycosylation. These reactions involve the cleavage of the C–N bond and the formation of new amide or ester bonds .
Common Reagents and Conditions
Transamidation and Esterification: These reactions are catalyzed by zinc triflate and di-tert-butyl peroxide (DTBP), and involve the reaction of secondary amides with aliphatic or aromatic amines and alcohols.
Glycosylation: This reaction involves the use of acetylated glycals and tin tetrachloride (SnCl4) as the condensing agent.
Major Products
The major products formed from these reactions include diverse amides and esters, as well as glycosylated nucleosides with modified carbohydrate moieties .
Scientific Research Applications
N6-benzoyl cytosine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Antitumor Activity: N6-benzoyl cytosine has shown potential as an antitumor agent, exhibiting growth inhibitory activity against various tumor cells.
Antiviral Activity: This compound has been evaluated for its potential antiviral properties, particularly against rotaviral infections.
Chemotherapeutic Agent: N6-benzoyl cytosine is also studied for its chemotherapeutic potential, owing to its ability to inhibit the growth of cancer cells.
Building Blocks in Nucleic Acid Synthesis: The compound is used as a building block in the synthesis of modified nucleic acids, which are important for various biological and therapeutic applications.
Mechanism of Action
The mechanism of action of N6-benzoyl cytosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The benzoyl group at the N6 position may enhance the compound’s ability to penetrate cell membranes and interact with molecular targets. The exact molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to exert its effects through the inhibition of nucleic acid synthesis and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
a. 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one This analogue features dual 4-methylphenyl groups at C4 and C3. The pyrimidine ring exhibits a dihedral angle of 34.87° with the C4-methylphenyl ring and 69.57° with the C5-methylbenzoyl group, creating a twisted conformation that reduces π-conjugation . The steric bulk of methyl groups may hinder intermolecular interactions, contrasting with the parent compound’s benzoyl group, which allows moderate conjugation.
b. 6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one Replacing the benzoyl group with a sulfanyl (SH) substituent at C2 introduces hydrogen-bonding capability.
c. 4-Amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one The iodine atom at C5 and methoxy group at the phenyl ring alter electronic properties. Iodine’s electron-withdrawing effect may polarize the ring, while the methoxy group increases solubility via hydrogen bonding .
Table 1: Structural Comparison
| Compound | Key Substituents | Dihedral Angles (°) | C–N Bond Lengths (Å) |
|---|---|---|---|
| 4-Amino-1-benzoylpyrimidin-2(1H)-one | Benzoyl (N1), NH₂ (C4) | 34.87–69.57 | 1.322–1.408 |
| 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl) | Dual methylphenyl groups | 34.87–69.57 | 1.322–1.408 |
| 6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one | Phenyl (N1), SH (C2) | N/A | N/A |
| 4-Amino-5-iodo-1-(2-methoxyphenyl) | Iodo (C5), methoxyphenyl (N1) | N/A | N/A |
Hydrogen Bonding and Crystal Packing
Intermolecular N–H⋯O hydrogen bonds are critical in this compound, stabilizing its crystal lattice . The analogue 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one exhibits similar hydrogen-bonding patterns but with reduced planarity due to steric effects . In contrast, sulfanyl-containing derivatives (e.g., 6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one) form S–H⋯N bonds, which may enhance solubility in polar solvents .
Pharmacological Relevance
Pyrimidinones are explored for diverse biological activities:
- Anticancer Potential: N(3)-substituted dihydropyrimidin-2(1H)-ones show α1-adrenergic receptor antagonism, analogous to pyridine-based drugs like Niguldipin .
- Antiviral Activity: Sugar-modified derivatives (e.g., 4-Amino-1-[(2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one) demonstrate enhanced bioavailability due to hydrophilic substituents .
- Enzyme Inhibition: 2-(1H-Benzimidazol-2-ylamino)-6-methyl-4(1H)-pyrimidinone’s benzimidazole moiety may target kinases or proteases .
Biological Activity
4-Amino-1-benzoylpyrimidin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Molecular Formula: C10H10N4O
Molecular Weight: 218.21 g/mol
IUPAC Name: this compound
Anticancer Activity
Research indicates that this compound exhibits anticancer properties , particularly against glioblastoma cells. In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in these highly aggressive brain tumors. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and death.
Antiviral Properties
The compound has also been evaluated for its antiviral activity , particularly against HIV. In a study focusing on structure-activity relationships, derivatives of this compound were found to inhibit HIV reverse transcriptase effectively. The most potent derivatives demonstrated IC50 values in the low micromolar range, indicating their potential as lead compounds for further development .
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor . Studies have shown that it can inhibit certain kinases implicated in cancer progression. The inhibition mechanism involves competitive binding to the enzyme's active site, thereby preventing substrate phosphorylation, which is crucial for cancer cell growth .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to altered cellular responses:
- Apoptosis Induction: The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Signal Transduction Modulation: It interferes with signaling cascades critical for cell survival and proliferation, particularly in cancer cells.
- Enzyme Interaction: The compound's structural features allow it to bind effectively to target enzymes, inhibiting their activity and leading to downstream effects on cell function.
Data Table: Biological Activities Overview
Case Study 1: Anticancer Efficacy
A study conducted on glioblastoma cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, suggesting potent anticancer activity. Flow cytometry analysis revealed an increase in early and late apoptotic cells post-treatment.
Case Study 2: HIV Reverse Transcriptase Inhibition
In a series of experiments aimed at identifying new antiviral agents, derivatives of this compound were synthesized and screened for their ability to inhibit HIV reverse transcriptase. One derivative exhibited an IC50 value of 0.5 µM, showcasing its potential as a candidate for further development into an antiviral therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
